Cianuro de tetraetilamonio

Descripción general

Descripción

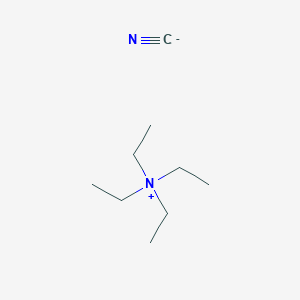

Tetraethylammonium cyanide is an organic compound with the chemical formula (C₂H₅)₄NCN. It is a quaternary ammonium salt of cyanide, appearing as a colorless, deliquescent solid that is soluble in polar organic media. This compound is primarily used in the synthesis of cyanometallates and other chemical applications .

Aplicaciones Científicas De Investigación

Tetraethylammonium cyanide is a versatile reagent in scientific research, particularly in:

Chemistry: Used in cyanation reactions and the preparation of various cyanometalate complexes.

Biology and Medicine: While not directly used in biological systems, its derivatives and related compounds are studied for their effects on biological pathways.

Industry: Employed in the synthesis of specialized chemicals and intermediates for further industrial applications.

Mecanismo De Acción

Target of Action

Tetraethylammonium cyanide is an organic compound that is a “quat salt” of cyanide . It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve impulse transmission and muscle contraction.

Mode of Action

The exact mechanism of action of Tetraethylammonium cyanide is still under investigation . It is known that the compound interacts with its targets by blocking them, which inhibits their normal function . This blocking action can alter the normal physiological processes that these targets are involved in.

Biochemical Pathways

It is known that cyanide, a component of tetraethylammonium cyanide, is produced in plant tissues as a result of the hydrolysis of cyanogenic compounds and is also released as a co-product of ethylene biosynthesis . Most cyanide produced in plants is detoxified primarily by the key enzyme β-cyanoalanine synthase .

Pharmacokinetics

It is known that the compound is a colorless, deliquescent solid that is soluble in polar organic media , which could influence its bioavailability and distribution within the body.

Result of Action

Due to its ability to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors , it can potentially alter a wide range of physiological processes, including nerve impulse transmission and muscle contraction.

Action Environment

It is known that the compound is highly toxic , which suggests that its handling and use require stringent safety measures to protect both the environment and individuals from exposure.

Análisis Bioquímico

Biochemical Properties

Tetraethylammonium cyanide is known to be a versatile reagent commonly used in cyanation reactions as a cyanide source . It is also used in the preparation of various cyanometallate complexes

Cellular Effects

Tetraethylammonium, a quaternary ammonium compound, is known to block potassium channels belonging to various subfamilies . It acts from the extracellular side by open pore blockade . This could potentially influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Tetraethylammonium is known to block potassium channels and transient receptor potential (TRP) cation channels in a voltage-dependent manner . This could potentially provide insights into the molecular mechanism of Tetraethylammonium cyanide.

Métodos De Preparación

Tetraethylammonium cyanide is typically prepared by ion exchange from tetraethylammonium bromide. The process involves the reaction of tetraethylammonium bromide with a cyanide source, such as sodium cyanide or potassium cyanide, under controlled conditions to yield tetraethylammonium cyanide . The reaction can be represented as follows:

(C2H5)4NBr+NaCN→(C2H5)4NCN+NaBr

Industrial production methods are similar but often involve larger-scale equipment and more stringent safety protocols due to the toxicity of cyanide compounds.

Análisis De Reacciones Químicas

Tetraethylammonium cyanide undergoes various chemical reactions, including:

Cyanation Reactions: It acts as a cyanide source in 1,4-addition reactions to enones (chalcones) catalyzed by scandium(III) triflate, yielding β-cyanoketones.

Ethoxy-carbonylation: In combination with diethylazodicarboxylate, it facilitates the regioselective C- or N- ethoxy-carbonylation of heterocyclic systems like indoles and indazoles.

Common reagents used in these reactions include scandium(III) triflate and diethylazodicarboxylate. The major products formed are β-cyanoketones and ethoxy-carbonylated heterocycles.

Comparación Con Compuestos Similares

Tetraethylammonium cyanide is unique due to its quaternary ammonium structure combined with a cyanide ion. Similar compounds include:

- Tetraethylammonium chloride

- Tetraethylammonium bromide

- Tetraethylammonium iodide

- Tetramethylammonium cyanide

- Ammonium cyanide

- Guanidinium cyanide

These compounds share the quaternary ammonium structure but differ in their anions, which can significantly affect their chemical properties and applications.

Actividad Biológica

Tetraethylammonium cyanide (TEAC) is a quaternary ammonium salt characterized by its high toxicity and significant biological activity, primarily due to the presence of the cyanide ion. This article provides a comprehensive overview of the biological activity of TEAC, including its synthesis, toxicological effects, and applications in organic chemistry.

Chemical Structure and Properties

- Chemical Formula :

- Appearance : Colorless to yellow powder, deliquescent solid.

- Solubility : Soluble in polar organic solvents and water.

TEAC is synthesized through ion exchange from tetraethylammonium bromide, making it a useful source of cyanide ions in various chemical reactions .

Biological Activity and Toxicity

TEAC exhibits significant biological activity, particularly toxicity, which is a critical concern in both laboratory and environmental contexts.

Toxicological Effects

- Acute Toxicity : Exposure to TEAC can lead to severe health effects, including respiratory failure, central nervous system paralysis, and potentially death. Animal studies indicate that ingestion of less than 5 mg can result in severe toxicity .

- Mechanism of Toxicity : The cyanide ion interferes with cellular respiration by inhibiting cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia .

Case Studies

- Human Exposure Incidents : Accidental exposure to cyanide compounds has resulted in acute poisoning cases, characterized by symptoms such as headache, dizziness, and respiratory distress. In severe cases, fatalities have been reported due to rapid onset of symptoms following exposure .

- Environmental Impact : TEAC's toxicity extends to aquatic organisms, where it poses long-term ecological risks. Studies have shown that cyanide compounds can lead to significant mortality rates in fish and other aquatic life forms .

Applications in Organic Chemistry

TEAC serves as a vital reagent in organic synthesis due to its ability to release cyanide ions. It is employed in several key reactions:

- Cyanation Reactions : TEAC is utilized as a cyanide source in the 1,4-addition reaction of cyano groups to enones, yielding β-cyanoketones that are valuable intermediates in organic synthesis.

- Regioselective Ethoxycarbonylation : In combination with diethylazodicarboxylate (DEAD), TEAC facilitates the regioselective C- or N-ethoxycarbonylation of heterocyclic systems like indoles and indazoles.

Comparative Analysis

| Compound | Structure | Key Features |

|---|---|---|

| Tetraethylammonium cyanide (TEAC) | Highly toxic; used as a cyanide source | |

| Tetrabutylammonium cyanide | More lipophilic; often used in organic synthesis | |

| Benzyltrimethylammonium chloride | Commonly used in phase-transfer catalysis; less hazardous |

Propiedades

IUPAC Name |

tetraethylazanium;cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.CN/c1-5-9(6-2,7-3)8-4;1-2/h5-8H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZOZSATUTWXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[C-]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158668 | |

| Record name | Tetraethylammonium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13435-20-6 | |

| Record name | Tetraethylammonium cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13435-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylammonium cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013435206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylammonium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.